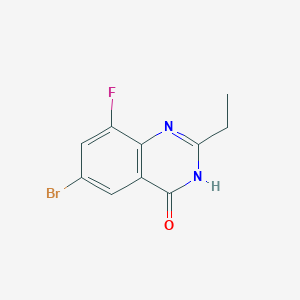
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H8BrFN2O and its molecular weight is 271.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, including antifungal and anticancer properties, and structure-activity relationships (SAR) based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The introduction of bromine and fluorine atoms is crucial for enhancing the biological activity of the quinazolinone scaffold.
Antifungal Activity
Research indicates that derivatives of quinazolinones exhibit significant antifungal properties. For instance, a study highlighted that related compounds showed strong activity against various fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae, with effective concentrations around 50 μg/mL in vitro .
| Compound | Fungal Strain | Activity (μg/mL) |
|---|---|---|
| This compound | F. oxysporum | 50 |
| This compound | V. mali | 50 |
| This compound | G. zeae | 50 |
Anticancer Activity
Another aspect of the biological profile of this compound is its potential anticancer activity. Quinazolinones have been studied for their ability to inhibit various cancer cell lines by targeting key signaling pathways. A recent study reported that similar compounds demonstrated potent inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Key Findings:
- Inhibition of EGFR : The compound exhibited IC50 values as low as 0.2 nM against mutated forms of EGFR, indicating high potency.
Structure-Activity Relationships (SAR)
The biological activity of quinazolinones is significantly influenced by their structural modifications. The presence of halogens (like bromine and fluorine) and alkyl substituents can enhance their interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases antifungal potency |
| Fluorine Substitution | Enhances anticancer activity |
| Ethyl Group | Modulates solubility and bioavailability |
Case Studies
- Antifungal Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of pathogenic fungi, suggesting its potential as a therapeutic agent in treating fungal infections.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects and highlighting its potential for development as an anticancer drug.
Eigenschaften
Molekularformel |
C10H8BrFN2O |
|---|---|
Molekulargewicht |
271.09 g/mol |
IUPAC-Name |
6-bromo-2-ethyl-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8BrFN2O/c1-2-8-13-9-6(10(15)14-8)3-5(11)4-7(9)12/h3-4H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
YRAYETVKQRLSCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2F)Br)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















